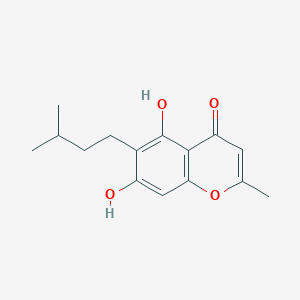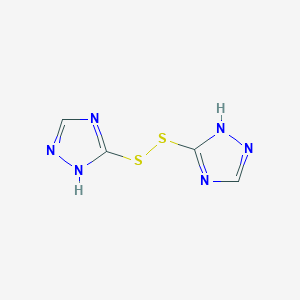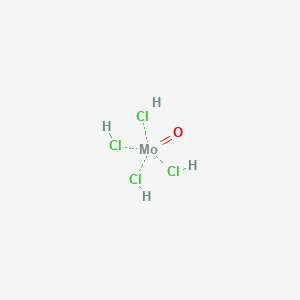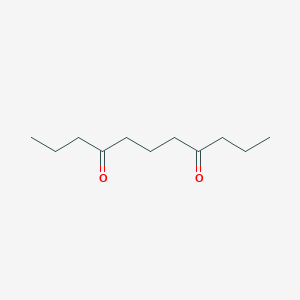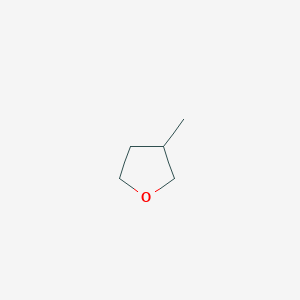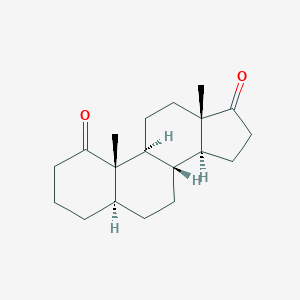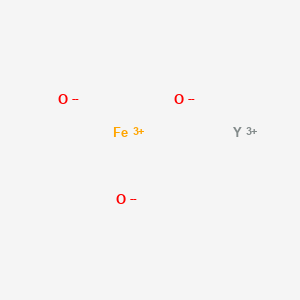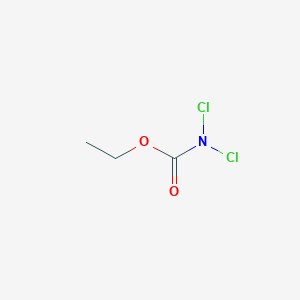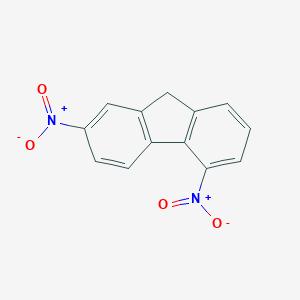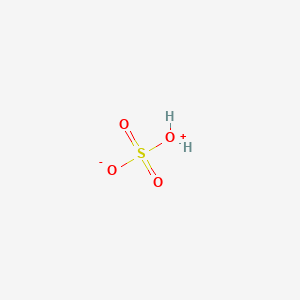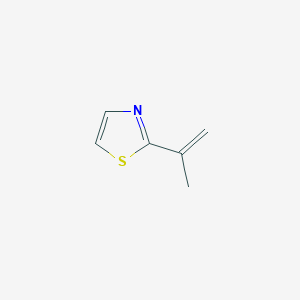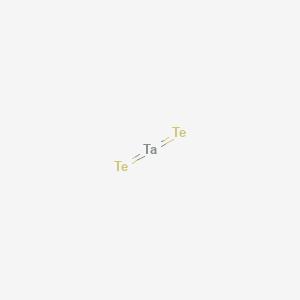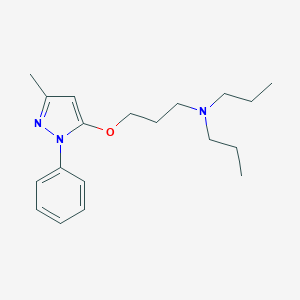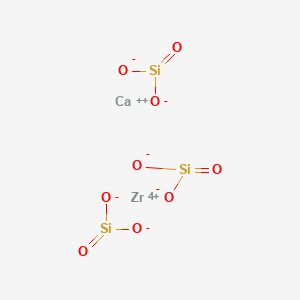
calcium;dioxido(oxo)silane;zirconium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
calcium;dioxido(oxo)silane;zirconium(4+) is a compound that combines silicic acid with calcium and zirconium ions
準備方法
Synthetic Routes and Reaction Conditions
The preparation of silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1) typically involves the reaction of silicic acid with calcium and zirconium salts under controlled conditions. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1) may involve large-scale reactions using high-purity raw materials. The process may include steps such as mixing, heating, and purification to obtain the final product with the required specifications.
化学反応の分析
Types of Reactions
calcium;dioxido(oxo)silane;zirconium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zirconium.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of zirconium.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other elements or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of zirconium, while reduction reactions may yield lower oxidation states.
科学的研究の応用
calcium;dioxido(oxo)silane;zirconium(4+) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: The compound is used in the production of ceramics, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1) involves its interaction with molecular targets and pathways in various systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
- Silicic acid (H2SiO3), calcium salt (1:1)
- Calcium silicate
- Zirconium silicate
Uniqueness
calcium;dioxido(oxo)silane;zirconium(4+) is unique due to its specific combination of silicic acid, calcium, and zirconium ions. This combination imparts distinct chemical properties and potential applications that are not observed in similar compounds. For example, the presence of zirconium ions can enhance the compound’s stability and reactivity in certain reactions.
特性
CAS番号 |
14284-24-3 |
|---|---|
分子式 |
CaO9Si3Zr |
分子量 |
359.55 g/mol |
IUPAC名 |
calcium;dioxido(oxo)silane;zirconium(4+) |
InChI |
InChI=1S/Ca.3O3Si.Zr/c;3*1-4(2)3;/q+2;3*-2;+4 |
InChIキー |
AJELVSDAOKZZHZ-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Zr+4] |
正規SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Zr+4] |
| 14284-24-3 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


